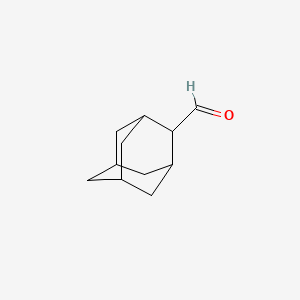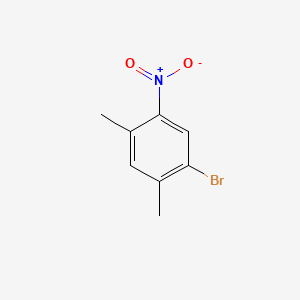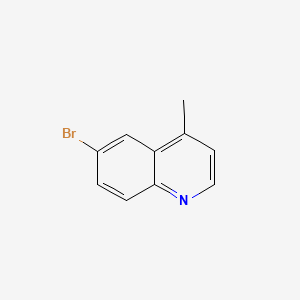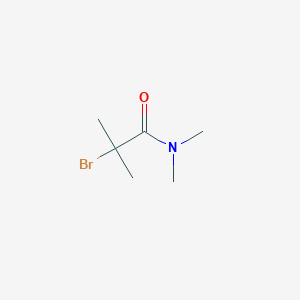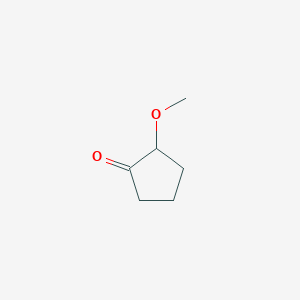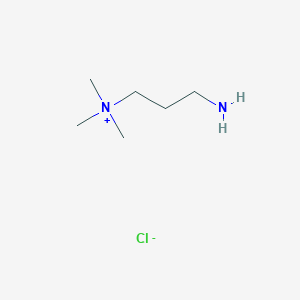
2-Acetoxybutanoic acid
Übersicht
Beschreibung
2-Acetoxybutanoic acid, also known as Acetoacetic acid, is the organic compound with the formula CH3COCH2COOH . It is the simplest beta-keto acid and like other members of this class, it is unstable . The methyl and ethyl esters, which are quite stable, are produced on a large scale industrially as precursors to dyes .
Synthesis Analysis
Synthesis of enantiopure 2-HBA can be achieved by traditional chemical methods . Particularly from petrochemical resources which results in the formation of two optical isomers .
Molecular Structure Analysis
The molecular structure of 2-Acetoxybutanoic acid is represented by the formula CH3COCH2COOH . It is a colorless, oily liquid .
Chemical Reactions Analysis
In general, acetoacetic acid is generated at 0 °C and used in situ immediately. It decomposes at a moderate reaction rate into acetone and carbon dioxide: CH3C(O)CH2CO2H → CH3C(O)CH3 + CO2 .
Physical And Chemical Properties Analysis
The physical properties of acids and bases are listed in the table below . The physical properties of 2-Acetoxybutanoic acid are not well-documented, but it is known to be a colorless, oily liquid .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Intermediates
Research has demonstrated the utility of 2-acetoxybutanoic acid derivatives in the synthesis of pharmaceutical intermediates. For example, asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids produces 2-hydroxy-4-arylbutanoic acids, which are key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors (Zhu et al., 2010). Another study optimized the synthesis parameters for 2-oxo-4-phenylbutanoic acid, which is useful in producing ACE inhibitor drug precursors (Ahmad et al., 2011).
Biochemical Production and Metabolism
2-Acetoxybutanoic acid derivatives play a role in the biochemical production of various compounds. For example, the biological production of acetoin, a significant flavor compound, involves pathways related to 3-hydroxybutanone, a close derivative of 2-acetoxybutanoic acid (Xu et al., 2020). The metabolism of related compounds, such as 3-hydroxybutan-2-one, produced by bacteria, is crucial for plant growth stimulation and could have agricultural applications (Adrianus, 2020).
Chemical Transformations and Catalysis
Studies have explored the chemical transformations involving 2-acetoxybutanoic acid derivatives. For instance, sulfamic acid has been used to catalyze the acetolysis of cyclic ethers, producing compounds like 1,4-diacetoxybutane, related to 2-acetoxybutanoic acid (Wang et al., 2004). Additionally, the oxidation of similar compounds, like 2-hydroxy-3-methylbutanoic acid, has been studied to understand reaction kinetics and mechanisms (Signorella et al., 1992).
Eigenschaften
IUPAC Name |
2-acetyloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3-5(6(8)9)10-4(2)7/h5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELZYBXBKFHYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70536927 | |
| Record name | 2-(Acetyloxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetoxybutanoic acid | |
CAS RN |
19947-43-4 | |
| Record name | 2-(Acetyloxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19947-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Acetyloxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70536927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


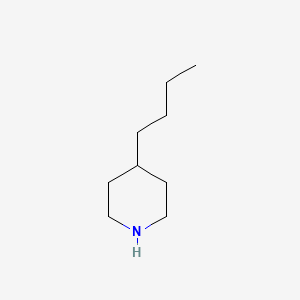
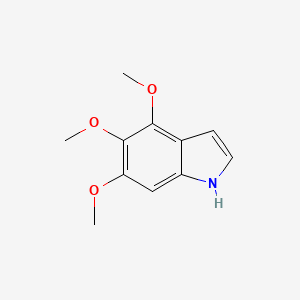
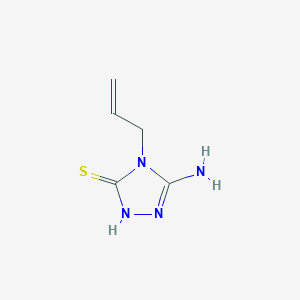
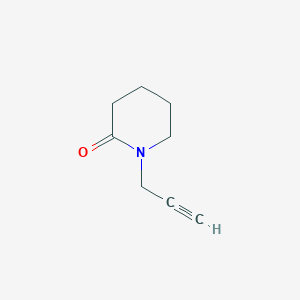

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)

